molecular formula C11H13Cl2NO2 B3247094 Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl CAS No. 1807940-40-4

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B3247094
CAS No.: 1807940-40-4
M. Wt: 262.13
InChI Key: OIMCKZOWSJOMID-UXQCFNEQSA-N
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Description

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl is a chemical compound with the molecular formula C11H13Cl2NO2 . It’s a solid substance and is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.14 . It’s a solid substance and is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Organic Acids in Acidizing Operations

Organic acids, including formic, acetic, citric, and lactic acids, are highlighted for their roles in acidizing operations within carbonate and sandstone formations, often used as alternatives to hydrochloric acid (HCl) due to their less corrosive nature and ability to avoid high dissolving power and corrosion rate issues associated with HCl. These acids serve in formation damage removal, dissolution activities, and as intensifiers to reduce corrosion rates in high-temperature operations. They also find use in dissolving drilling mud filter cakes and as iron sequestering agents (Alhamad et al., 2020).

Phosphonic Acid Applications

Phosphonic acid and its derivatives are employed across a wide range of applications due to their bioactive properties and ability to target bones, create supramolecular or hybrid materials, and functionalize surfaces for analytical purposes, medical imaging, and as phosphoantigens. This variety underscores the versatility of specific acid groups for innovative scientific research and applications (Sevrain et al., 2017).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, including antioxidant activity. Structure-activity relationship (SAR) studies of these compounds help in generating more potent antioxidant molecules, playing a critical role in managing oxidative stress-related diseases. The insights into the SAR of HCAs indicate the importance of structural modifications for enhancing antioxidant activity (Razzaghi-Asl et al., 2013).

Muconic Acid as a Platform Chemical

Muconic acid, with its isomeric forms, presents as a high-value dicarboxylic acid with potential as a starting material for synthesizing value-added products and specialty polymers. The production and valorization routes of muconic acid, including its transformation into valuable chemicals and polymers, offer insights into its role in a biobased economy, highlighting the importance of selecting appropriate acids for specific applications (Khalil et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Properties

IUPAC Name

(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMCKZOWSJOMID-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl
Reactant of Route 2
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl
Reactant of Route 3
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl
Reactant of Route 4
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl
Reactant of Route 5
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl
Reactant of Route 6
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl

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